molecular formula ClH4NO B032924 Hydroxylamine-15N hydrochloride CAS No. 40711-48-6

Hydroxylamine-15N hydrochloride

Cat. No. B032924
CAS RN: 40711-48-6
M. Wt: 70.48 g/mol
InChI Key: WTDHULULXKLSOZ-IEOVAKBOSA-N
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Description

Synthesis Analysis

The synthesis of hydroxylamine-15N hydrochloride involves specialized isotopic labeling techniques to incorporate the nitrogen-15 isotope. One approach described involves the reaction of sodium nitrite (NaNO2) with borane-methyl sulfide in dry tetrahydrofuran (THF), monitored by 11B NMR spectroscopy, achieving a product yield of 74% (Rajendran & Etten, 1986). Another efficient synthesis method involves treating trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride to produce 15N-hydroxyurea in a one-pot procedure with 74% yield, demonstrating the utility of 15N-hydroxylamine hydrochloride in pharmacological research (Yasaki, Xu, & King, 2000).

Molecular Structure Analysis

Investigations into the molecular structure of hydroxylamine derivatives have been facilitated by NMR spectroscopy, including studies of hydroxylamine mutagenesis and the observation of inverted Watson-Crick base-pairing, providing insight into its molecular interactions and behavior (Kierdaszuk, Stolarski, & Shugar, 1983).

Chemical Reactions and Properties

Hydroxylamine-15N hydrochloride undergoes various chemical reactions, including its use in the synthesis of reduced transition-metal oxides. The compound's reactivity was highlighted in a study where aqueous hydroxylamine hydrochloride reacted with ammonium (MO4)n- salts, producing reduced oxides like VO2 and Fe3O4 (Manivannan & Goodenough, 1998).

Scientific Research Applications

  • Ozonolysis of Alkenes : Hydroxylamine hydrochloride is efficient in reducing peroxide products of ozonolysis into carbonyl compounds. Depending on the substrate character, solvent, and treatment conditions, this can lead to the formation of individual compounds, mixtures, or acetals (Ishmuratov et al., 2007).

  • Post-PCR Sterilization : It modifies PCR products to prevent their amplification in subsequent PCR cycles, making it an effective post-PCR sterilization technique (Aslanzadeh, 1993).

  • Nitrogen Analysis in Microbial Nitrification : Selective oxidation of hydroxylamine to nitrite/nitrate using iodine solution is effective in separating nitrogen from ammonium, particularly useful for 15N analysis in microbial nitrification products (Russow & Lang, 1990).

  • Determining Chlorophyll b Concentrations : Hydroxylamine offers a sensitive and accurate method for determining chlorophyll b concentrations in plant extracts, with reduced errors compared to commonly used techniques (Ogawa & Shibata, 1965).

  • Biogeochemical Cycling of Nitrogen Compounds : The oxidase DnfA from Alcaligenes strain HO-1 converts hydroxylamine to nitrogen, playing a potential role in the biogeochemical cycling of nitrogen compounds (Wu et al., 2020).

  • Synthesis of Pharmacological Tools : Hydroxylamine is used in synthesizing 15N-hydroxyurea, a valuable pharmacological tool, with high purity and yield (Yasaki, Xu, & King, 2000).

  • Mutagenesis Studies : Hydroxylamine mutagenesis leads to an inverse type of Watson-Crick base-pairing between N4-methoxycytosine and adenine, contributing to research in genetics (Kierdaszuk, Stolarski, & Shugar, 1983).

Safety And Hazards

Hydroxylamine-15N hydrochloride may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers The paper titled “A simple, rapid and sensitive analytical method for the determination of hydroxylamine in water samples using modified glassy carbon electrode” discusses a simple, sensitive and direct Liquid Chromatographic–Mass Spectrometric method (LC–MS) for detection of hydroxylamine in pharmaceutical compounds .

properties

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHULULXKLSOZ-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2]O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583905
Record name (~15~N)Hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxylamine-15N hydrochloride

CAS RN

40711-48-6
Record name (~15~N)Hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine-15N hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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